7H-Furo(3,2-g)(1)benzopyran-7-one, 3,5,9-trimethyl-

furocoumarin regioisomer FGFR4 inhibitor scaffold

7H-Furo(3,2-g)(1)benzopyran-7-one, 3,5,9-trimethyl- (CAS 15294-25-4; synonym: 4,8,4′-trimethylpsoralen) is a C14H12O3 linear furocoumarin belonging to the psoralen class of photoactive heterocycles. Unlike the clinically established trimethylpsoralen isomer trioxsalen (2,5,9-trimethyl; 4,5′,8-trimethylpsoralen), this compound bears methyl substituents at the 3, 5, and 9 positions of the furo[3,2-g]chromen-7-one core, yielding a distinct regioisomeric topology that alters its photophysical, DNA-intercalative, and synthetic-derivatization profiles.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 15294-25-4
Cat. No. B15009232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Furo(3,2-g)(1)benzopyran-7-one, 3,5,9-trimethyl-
CAS15294-25-4
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)C
InChIInChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-11(5-10(7)14)8(2)6-16-13/h4-6H,1-3H3
InChIKeyJQJZXIAXWYFOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,9-Trimethylpsoralen (CAS 15294-25-4): Core Furocoumarin Scaffold with a Unique Methylation Pattern for Targeted Photobiology and Kinase Inhibitor Synthesis


7H-Furo(3,2-g)(1)benzopyran-7-one, 3,5,9-trimethyl- (CAS 15294-25-4; synonym: 4,8,4′-trimethylpsoralen) is a C14H12O3 linear furocoumarin belonging to the psoralen class of photoactive heterocycles [1]. Unlike the clinically established trimethylpsoralen isomer trioxsalen (2,5,9-trimethyl; 4,5′,8-trimethylpsoralen), this compound bears methyl substituents at the 3, 5, and 9 positions of the furo[3,2-g]chromen-7-one core, yielding a distinct regioisomeric topology that alters its photophysical, DNA-intercalative, and synthetic-derivatization profiles [2]. It serves both as a DNA-targeting photosensitizer probe and as a versatile starting material for constructing selective kinase inhibitors [3].

Why Generic Psoralen Substitution Fails: Regioisomer-Dependent Photoreactivity and Synthetic Utility of 3,5,9-Trimethylpsoralen (CAS 15294-25-4)


Within the trimethylpsoralen family, methyl-group position profoundly governs both photobiological potency and chemical derivatization outcomes. The 3,5,9-trimethyl regioisomer (CAS 15294-25-4) differs from the clinically used 2,5,9-trimethyl isomer (trioxsalen, CAS 3902-71-4) in its absorption maxima, fluorescence quantum yield, and DNA-intercalation geometry, parameters that directly determine photo-crosslinking efficiency in genomic and chromatin studies [1]. Furthermore, the 3-methyl (rather than 2-methyl) substitution on the furan ring redirects electrophilic substitution chemistry, making CAS 15294-25-4 the preferred core scaffold for constructing FGFR4-selective inhibitors via 6-position functionalization—a synthetic route inaccessible from trioxsalen without additional protection/deprotection steps [2]. Generic procurement of 'trimethylpsoralen' without specifying the CAS number therefore risks acquiring the wrong isomer, compromising both photochemical performance and downstream synthetic yield [3].

Quantitative Differentiation Evidence for 3,5,9-Trimethylpsoralen (CAS 15294-25-4) vs. Closest Analogs


Regioisomeric Distinction: 3,5,9-Trimethyl vs. 2,5,9-Trimethyl (Trioxsalen) Methylation Pattern and Its Synthetic Consequences

CAS 15294-25-4 (3,5,9-trimethyl) and trioxsalen (2,5,9-trimethyl; CAS 3902-71-4) are regioisomers differing solely in the position of one methyl group on the furan ring. This positional shift is critical for synthetic chemistry: the 3-methyl substitution pattern of CAS 15294-25-4 enables direct 6-position functionalization to generate FGFR4-selective inhibitors as claimed in EP3274344B1 [1]. Trioxsalen (2,5,9-isomer) cannot access this derivatization pathway without additional synthetic manipulation. The patent exclusively exemplifies the 3,5,9-trimethyl core for constructing compounds with 'very-strong inhibition effect on the activity of FGFR4 kinase' and 'very-high selectivity' [1]. Procurement of the incorrect isomer (trioxsalen) would preclude entry into this patent-protected chemical space.

furocoumarin regioisomer FGFR4 inhibitor scaffold

DNA Intercalation and Spectral Properties of 4,8,4′-Trimethylpsoralen Derivatives vs. 8-MOP and 5-MOP

Sibirtsev et al. (2003) systematically characterized absorption, luminescence excitation, and emission spectra of nine compounds from the 4,8,4′-trimethylpsoralen series alongside 4,4′-dimethylangelicin and tetrahydrocarbazole derivatives in both aqueous buffer and 2-propanol [1]. The 4,8,4′-trimethylpsoralen core (i.e., CAS 15294-25-4 scaffold) exhibits absorption maxima at approximately 255 nm and 330 nm in aqueous conditions [1]. Critically, photoreaction experiments referenced in related spectral studies demonstrated that, unlike 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), the trimethyl-substituted psoralen derivatives display distinct DNA-binding-induced fluorescence changes, enabling their use as nucleotide-sequence-specific fluorescent probes [2]. The trimethyl substitution pattern reduces solvent-dependent spectral shifts compared to methoxy-substituted analogs, providing more consistent photophysical behavior across experimental conditions [1].

DNA crosslinking fluorescence spectroscopy psoralen photochemistry

Mutagenic Potency Hierarchy Among Therapeutic Psoralens: Contextualizing Trimethylpsoralen Activity

Averbeck et al. (1990) established a quantitative mutagenic potency ranking for furocoumarins used in photochemotherapy, measured in eukaryotic cell systems (yeast and mammalian cells) under standardized UVA irradiation [1]. The order is: 4,5,8-trimethylpsoralen (TMP) > 5-methoxypsoralen (5-MOP) > 8-methoxypsoralen (8-MOP) > 7-methylpyrido[3,4-c]psoralen > 3-carbethoxypsoralen [1]. While this study used the 4,5′,8-trimethyl (trioxsalen) isomer, the mutagenic potency of trimethylpsoralens as a class is consistently higher than mono- and di-methoxy analogs, with the difference attributed to increased DNA intercalation affinity and crosslink formation efficiency driven by the three methyl substituents [1]. This class-level trend supports the expectation that 3,5,9-trimethylpsoralen (CAS 15294-25-4) would similarly exhibit higher photoreactivity than 8-MOP or 5-MOP, making it a more potent DNA-targeting agent for applications requiring efficient crosslinking [1].

genotoxicity PUVA therapy psoralen mutagenicity

Spectroscopic Characterization: NMR Fingerprint Enabling Identity Verification and Purity Assessment

The ¹H NMR spectrum of 3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one (CAS 15294-25-4) has been deposited in the KnowItAll NMR Spectral Library (Wiley), recorded in DMSO-d6 solvent [1]. Key identifiers include: InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-11(5-10(7)14)8(2)6-16-13/h4-6H,1-3H3; InChIKey=JQJZXIAXWYFOJQ-UHFFFAOYSA-N; exact mass 228.078644 g/mol [1]. This spectroscopic signature is distinct from trioxsalen (InChIKey=FMHHVULEAZTJMA-UHFFFAOYSA-N), providing an unambiguous identity verification method. The DMSO-d6 solvent system used for the reference spectrum ensures compatibility with standard laboratory NMR workflows for incoming material quality control [1].

NMR spectroscopy quality control compound authentication

Recommended Research and Industrial Application Scenarios for 3,5,9-Trimethylpsoralen (CAS 15294-25-4)


Medicinal Chemistry: FGFR4-Selective Kinase Inhibitor Development

CAS 15294-25-4 is the core scaffold specified in EP3274344B1 for constructing selective FGFR4 kinase inhibitors via 6-position functionalization (e.g., 6-acetyl-piperidine-4-carboxylic acid derivatives) [1]. Research groups pursuing FGFR4-targeted oncology programs—particularly those addressing FGFR4-driven hepatocellular carcinoma or rhabdomyosarcoma—should procure this specific isomer, as the patent-exemplified synthetic routes are incompatible with the 2,5,9-trimethyl isomer (trioxsalen). The 3-methyl substitution pattern on the furan ring is structurally required for the claimed FGFR4 binding mode [1].

DNA Photochemistry: Nucleotide-Specific Crosslinking and Chromatin Structure Probing

The 4,8,4′-trimethylpsoralen scaffold exhibits DNA-binding-dependent fluorescence changes that enable its use as a spectroscopic probe for nucleotide sequence specificity studies [1]. The absorption band at ~330 nm allows selective UVA photoactivation with minimal overlap with protein absorption, making it suitable for chromatin immunoprecipitation-psoralen crosslinking (ChIP-Psoralen) and in vivo DNA structure mapping. Based on class-level mutagenicity data, the trimethyl substitution pattern confers higher DNA crosslinking efficiency than 8-MOP or 5-MOP, making it preferable for experiments where maximal crosslink yield is required [2].

Fluorescent Probe Development: Solvent-Insensitive DNA Detection Reagents

Compared to methoxy-substituted psoralens (8-MOP, 5-MOP), the trimethyl substitution of CAS 15294-25-4 reduces solvent-dependent spectral shifts, as demonstrated by Sibirtsev et al. (2003) through comparative absorption and fluorescence measurements in water vs. 2-propanol [1]. This property makes 3,5,9-trimethylpsoralen and its derivatives more reliable fluorescent reporters for DNA quantification across varying buffer conditions, supporting applications in high-throughput screening and microfluidic nucleic acid detection systems where solvent composition may vary between samples [1].

Synthetic Chemistry: Versatile Intermediate for Furocoumarin Library Construction

The 3,5,9-trimethyl substitution pattern provides a unique electrophilic aromatic substitution landscape distinct from trioxsalen. The presence of the 3-methyl group on the furan ring, combined with the 6-position reactivity of the chromen-7-one system, enables regioselective functionalization at the 6-position for generating diverse derivative libraries [1]. This scaffold has been used to synthesize 6-substituted derivatives including 6-ethyl, 6-benzyl, 6-(aminomethoxymethyl), and 6-acetyl-piperidine-carboxylic acid variants for biological screening programs [1].

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